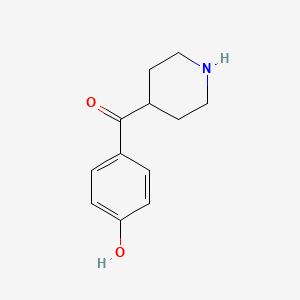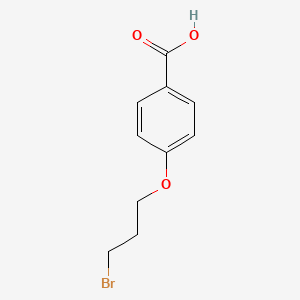
4-(3-Bromopropoxy)benzoic acid
Descripción general
Descripción
“4-(3-Bromopropoxy)benzoic acid” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.096 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromopropoxy)benzoic acid” consists of a benzoic acid core with a bromopropoxy group attached to the fourth carbon of the benzene ring . The exact mass of the molecule is 257.989136 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3-Bromopropoxy)benzoic acid” are not available, studies on benzoic acid, a related compound, show that it can react with OH, NO3, and SO4 radicals in the atmosphere .Physical And Chemical Properties Analysis
“4-(3-Bromopropoxy)benzoic acid” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 383.7±22.0 °C at 760 mmHg . The flash point of the compound is 185.8±22.3 °C . The compound’s LogP value, which indicates its solubility in water and oil, is 3.12 .Aplicaciones Científicas De Investigación
Reactivity and Molecular Analysis
A study by Yadav et al. (2022) focused on the molecular structure and reactivity of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid. They analyzed its molecular parameters and reactivity descriptors, such as ionization energy and electrophilicity. The study also examined the solvent's influence on these parameters, providing insights into the reactivity and properties of similar bromo-benzoic acid derivatives (Yadav et al., 2022).
Synthesis Techniques
Xu Hong-yao (2009) investigated the synthesis of 4-Propargyloxy benzoic acid, a compound structurally similar to 4-(3-Bromopropoxy)benzoic acid. The research offers valuable information on synthesizing related benzoic acid derivatives in aqueous mediums, potentially applicable to 4-(3-Bromopropoxy)benzoic acid (Xu Hong-yao, 2009).
Intermolecular Interactions
Raffo et al. (2016) examined the strength of Br … Br type II halogen bonds in bromobenzoic acid. Their findings on the intermolecular interactions in such compounds are relevant to understanding the chemical behavior of 4-(3-Bromopropoxy)benzoic acid (Raffo et al., 2016).
Luminescent Properties in Coordination Compounds
Research by Sivakumar et al. (2010) on lanthanide 4-benzyloxy benzoates, related to 4-(3-Bromopropoxy)benzoic acid, provides insights into the impact of substituents on the photophysical properties of such compounds. This could be relevant for developing materials with specific optical properties (Sivakumar et al., 2010).
Environmental Applications
Das et al. (2021) discussed the use of 4-Hydroxy benzoic acid, a structurally similar compound, in environmental applications. Their research on molecularly imprinted polymers for removing contaminants can provide a framework for utilizing 4-(3-Bromopropoxy)benzoic acid in environmental remediation (Das et al., 2021).
Crystal Structure Comparisons
The comparison of crystal structures of bromo–hydroxy–benzoic acid derivatives by Suchetan et al. (2016) can offer insights into the structural properties of 4-(3-Bromopropoxy)benzoic acid and its potential applications in materials science (Suchetan et al., 2016).
Propiedades
IUPAC Name |
4-(3-bromopropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMIYTJIGXLOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)benzoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)
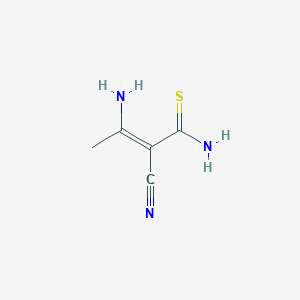
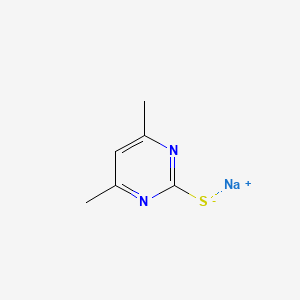
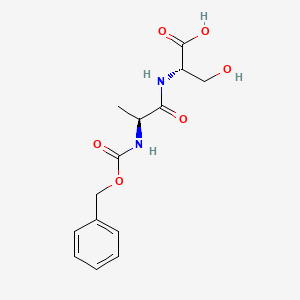
![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
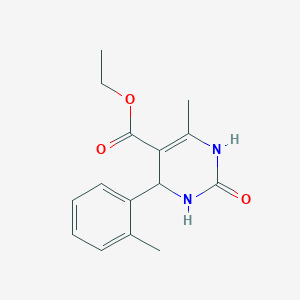
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)
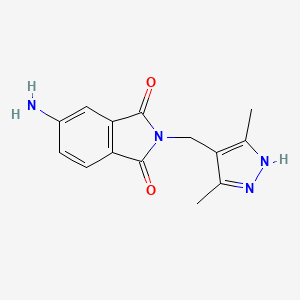

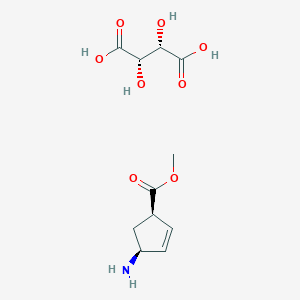
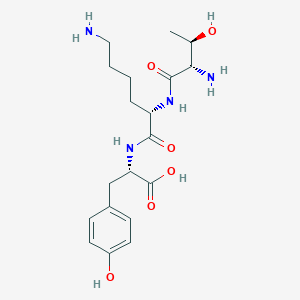
![Methyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B3266200.png)
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
